Product packaging for Ile-Ile(Cat. No.:)

Ile-Ile

Cat. No.: B12323283
M. Wt: 244.33 g/mol
InChI Key: BCVIOZZGJNOEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Ile-Ile dipeptide, a compound composed of two L-isoleucine amino acids, is a highly pure reagent for professional research applications. Isoleucine is an essential, branched-chain amino acid (BCAA) critical for protein synthesis and metabolic function . As a dipeptide, this compound serves as a fundamental building block in structural and mechanistic studies. Researchers utilize this compound to investigate peptide stability, enzyme-substrate interactions, and metabolic pathways specific to branched-chain amino acids . Its presence is noted in the primary structure of various native proteins and peptides, making it a relevant subject for proteomics and peptide chemistry research . This product is intended for laboratory use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O3 B12323283 Ile-Ile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIOZZGJNOEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874380
Record name ILE-ILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Isoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Biogenic Pathways of Isoleucyl Isoleucine Dipeptides

Chemical Synthesis Approaches for Ile-Ile

Chemical synthesis provides robust and versatile methods for producing this compound, allowing for precise control over protecting groups and coupling conditions. These strategies are broadly categorized into solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis Adaptations for this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, where the peptide chain is assembled sequentially while anchored to an insoluble polymer support. powdersystems.combachem.com This method simplifies purification by allowing excess reagents and by-products to be washed away after each step. powdersystems.comluxembourg-bio.com However, the synthesis of sequences containing consecutive sterically hindered amino acids like this compound is known to be difficult and can lead to incomplete coupling reactions. nih.gov

To address this challenge, specific adaptations to standard SPPS protocols are necessary. One successful strategy involves the use of specialized resins and optimized reaction conditions. A practical approach has been demonstrated using a second-generation fibrous polyacrylamide resin (Li-resin) with a fluorenylmethoxycarbonyl (Fmoc) protection strategy for the synthesis of a peptide containing the this compound sequence (H-Tyr-Ile-Ile-Phe-Leu-NH₂). nih.gov The protocol emphasized gentle shaking and gravity filtration to maintain the integrity of the resin, achieving excellent purity and yield. nih.gov

The key steps in an Fmoc-based SPPS cycle for a sequence including this compound are outlined below.

StepProcedureReagents/ConditionsPurpose
1. Resin PreparationSwelling the resin in a suitable solvent.Dimethylformamide (DMF)Prepare the solid support for synthesis.
2. DeprotectionRemoval of the Fmoc group from the N-terminus of the growing peptide chain.20% Piperidine in DMFExpose the free amine for the next coupling step.
3. WashingThorough washing of the resin.DMFRemove residual deprotection reagents and by-products.
4. CouplingActivation and coupling of the next Fmoc-protected amino acid (Fmoc-Ile-OH).Coupling agents (e.g., HBTU, DIC) and an additive (e.g., OxymaPure) in DMF.Form the peptide bond. An excess of the activated amino acid is used to drive the reaction to completion.
5. WashingThorough washing of the resin.DMFRemove excess reagents and by-products from the coupling step.
6. CleavageCleavage of the completed peptide from the resin and removal of side-chain protecting groups.Trifluoroacetic acid (TFA)-based cocktail.Yield the crude peptide.

This table illustrates a generalized Fmoc-SPPS cycle adapted for difficult couplings like this compound, based on established procedures. nih.govslideshare.net

Solution-Phase Synthetic Strategies for this compound

Solution-phase peptide synthesis (SolPS), while often more labor-intensive than SPPS due to purification challenges, is highly scalable and remains valuable for industrial production. nih.gov Recent advancements have focused on improving the efficiency and sustainability of SolPS.

One innovative approach utilizes titanium tetrachloride (TiCl₄) in combination with microwave heating to facilitate dipeptide synthesis. mdpi.com This method was successfully applied to synthesize Fmoc-Leu-Ile-OMe, demonstrating the direct formation of the peptide bond without the need for traditional, often toxic, coupling reagents. mdpi.com The activation of the carboxylic acid function is a critical step, and this method presents an alternative to the formation of reactive intermediates like acyl chlorides or activated esters. mdpi.com

Another strategy involves the use of heterogeneous nanocatalysts. A thioaza functionalized magnetic nanocatalyst (Fe₃O₄@SiO₂/TABHA) has been shown to efficiently catalyze amide bond formation between amino acids at ambient temperatures. nih.gov This catalytic system offers advantages such as high efficiency (approximately 90% in 4 hours with a small amount of catalyst), acceptable recyclability, and lower cost compared to traditional coupling reagents. nih.gov

Furthermore, the biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) has been employed for fast solution-phase synthesis. researchgate.net This reagent promotes peptide bond formation within minutes with high efficiency and no epimerization, generating water-soluble by-products that simplify purification. The protocol was effective for both N-Boc and N-Fmoc protected amino acids. researchgate.net

Stereoselective Synthesis of this compound Diastereomers

Isoleucine has two chiral centers, leading to four possible stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine). Consequently, the this compound dipeptide can exist in several diastereomeric forms. The stereoselective synthesis of these diastereomers is crucial for studying their distinct biological activities and conformational properties.

An efficient one-step synthesis has been reported for the diastereoisomeric cyclic dipeptides of L-isoleucine, cyclo(L-isoleucyl-L-isoleucine). rsc.org By heating L-isoleucine in ethane-1,2-diol, a mixture of three readily separable diastereoisomers was produced in good yield. rsc.org This method provides a direct route to these cyclic structures, which are important scaffolds in medicinal chemistry.

The synthesis of specific linear diastereomers often requires multi-step procedures with careful control of stereochemistry. For example, the synthesis of D-alloisoleucine from L-isoleucine can be achieved through methods involving the stereospecific inversion of the C-2 configuration or through acetylation with epimerization followed by enzymatic resolution. rsc.org Once the desired isoleucine stereoisomers are obtained, they can be coupled using standard peptide synthesis techniques to yield the target this compound diastereomer. For instance, new preparative procedures for L-isoleucyl-L-leucine have been developed using tert-butoxycarbonyl (Boc) or trifluoroacetyl (Tfa) protection for the amino groups, which could be adapted for this compound synthesis. researchgate.net

Enzymatic Synthesis and Biocatalysis of this compound

Enzymatic methods offer a green and highly specific alternative to chemical synthesis, often proceeding under mild conditions with high stereoselectivity, thus avoiding racemization and the need for extensive protecting group chemistry. asm.org

Enzyme-Mediated Peptide Bond Formation Involving Isoleucine

Several classes of enzymes can be used to form peptide bonds. Proteases, which normally hydrolyze peptide bonds, can be used in reverse under specific conditions (e.g., in organic solvents or biphasic systems) to catalyze peptide synthesis. mdpi.com An aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) has been shown to synthesize various dipeptides in 98% methanol, using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor. nih.gov The enzyme exhibits broad specificity, suggesting its potential application for synthesizing this compound. nih.gov Similarly, a proteolytic extract from Solanum granuloso leprosum fruits was used as a robust biocatalyst for the synthesis of N-α-[Carbobenzyloxy]-Ile-Gln, demonstrating the feasibility of forming peptide bonds with isoleucine at the N-terminus. nih.gov

L-amino acid ligases (Lals) represent another class of enzymes that directly form peptide bonds by coupling two free amino acids in an ATP-dependent manner. A novel Lal from Pseudomonas sessilinigenes was identified and used for the efficient synthesis of the Leu-Leu dipeptide. acs.org Given the structural similarity between leucine (B10760876) and isoleucine, it is plausible that Lals with appropriate substrate specificity could be identified or engineered for the direct synthesis of this compound.

Nonribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes used by microorganisms to produce a wide array of peptide natural products. asm.org The adenylation (A) domains of NRPSs are responsible for recognizing and activating specific amino acids. These domains have been harnessed for the enzymatic synthesis of D-amino acid-containing dipeptides, showcasing their potential for stereoselective peptide bond formation. asm.org

Enzyme/SystemEnzyme SourceSynthesis PrincipleExample Substrates/ProductsReference
Aminopeptidase (SSAP)Streptomyces septatus TH-2Thermodynamically controlled synthesis in organic solvent.Free amino acid + Aminoacyl methyl ester → Dipeptide methyl ester nih.gov
Granulosain (Proteolytic extract)Solanum granuloso leprosumKinetically controlled synthesis in a biphasic system.Z-Ile-ONp + Gln-OH → Z-Ile-Gln nih.gov
L-amino acid ligase (Lal)Pseudomonas sessilinigenesATP-dependent ligation of two free amino acids.L-Leu + L-Leu → L-Leu-L-Leu acs.org
Adenylation (A) DomainsNonribosomal Peptide Synthetases (NRPS)Activation of specific amino acids for peptide bond formation.Synthesis of various D-amino acid-containing dipeptides. asm.org

This table summarizes various enzymatic systems capable of forming peptide bonds involving isoleucine or structurally similar amino acids.

Investigating Potential Biogenic Pathways of this compound in Biological Systems

The natural occurrence of free this compound dipeptides in biological systems is not extensively documented, but their formation can be postulated through several metabolic routes.

The primary biogenic pathway for the monomer L-isoleucine in bacteria starts from threonine. nih.gov This five-step pathway is intricately linked with the synthesis of valine and leucine and is subject to complex feedback regulation by all three branched-chain amino acids. nih.gov

Once isoleucine is synthesized, the formation of the this compound dipeptide could occur through two main mechanisms:

Proteolytic Degradation: The most common source of di- and tripeptides in cells is the breakdown of larger proteins by proteases and peptidases. It is conceivable that this compound could be generated as a transient intermediate during the catabolism of proteins rich in isoleucine.

Direct Biosynthesis: As mentioned previously, nonribosomal peptide synthetases (NRPSs) are a major pathway for the de novo synthesis of specialized peptides in bacteria and fungi. asm.org An NRPS module consists of adenylation (A), thiolation (T), and condensation (C) domains. An NRPS assembly line containing two consecutive modules that both select for isoleucine would directly synthesize the this compound dipeptide, which could then be released by a terminal thioesterase (TE) domain. While a specific NRPS for this compound has not been identified, the modular nature of these enzymes makes such a pathway biochemically plausible. Similarly, the action of L-amino acid ligases could directly couple two isoleucine molecules, as demonstrated for leucine. acs.org

Investigating the metabolome of various organisms, particularly microorganisms known for producing diverse peptides, could reveal the presence and biosynthetic origins of this compound and its diastereomers.

Structural Elucidation and Conformational Dynamics of Isoleucyl Isoleucine Dipeptides

High-Resolution Structural Characterization

Determining the precise atomic arrangement of Ile-Ile is the first step in understanding its conformational dynamics. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for achieving this at high resolution.

The different states were achieved under specific crystallization conditions. For instance, the anionic form was crystallized from a liquid ammonia solution, resulting in the first-ever ammonium (B1175870) salt of a peptide to be structurally characterized. nih.govresearchgate.net The dimeric cation features two this compound molecules sharing a single positive charge, linked by a strong hydrogen bond between their carboxylate groups (-COO···H···OOC-). nih.govresearchgate.net

These crystal structures reveal significant conformational differences, particularly in the backbone and side-chain torsion angles, which are influenced by the specific hydrogen-bonding networks and crystal packing forces present in each protonation state. nih.gov

Table 1: Crystallographic Data for L-Isoleucyl-L-Isoleucine in Different Protonation States

Protonation StateChemical FormulaCrystal SystemSpace GroupKey Conformational Features
CationC₁₂H₂₅N₂O₃⁺OrthorhombicP2₁2₁2₁Characterized by a protonated N-terminus and a carboxylic acid C-terminus.
ZwitterionC₁₂H₂₄N₂O₃OrthorhombicP2₁2₁2₁Features a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻).
AnionC₁₂H₂₃N₂O₃⁻ · NH₄⁺OrthorhombicP2₁2₁2₁Formed as an ammonium salt with a deprotonated C-terminus.
Dimeric Cation(C₁₂H₂₄N₂O₃)₂H⁺TrigonalP3₂21Two zwitterionic molecules linked by a strong O-H-O hydrogen bond.

While crystallography details the static structure in a crystal, NMR spectroscopy is a powerful tool for investigating the structure, dynamics, and conformational preferences of peptides in solution, which is closer to their physiological state. nih.govcreative-proteomics.comuq.edu.au For a flexible molecule like a dipeptide, the observed NMR parameters are often a population-weighted average of all the conformations it samples. mdpi.comnih.gov

Conformational analysis of this compound using NMR involves measuring several key parameters:

Chemical Shifts: The precise resonance frequencies of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the local electronic environment and can provide initial clues about the peptide's conformation. mdpi.com

Scalar Coupling Constants (J-couplings): Three-bond coupling constants, particularly ³J(HNHα), are related to the backbone dihedral angle φ (phi) through the Karplus equation. mdpi.comacs.org This allows for the estimation of backbone torsion angles.

Nuclear Overhauser Effects (NOEs): NOEs arise from through-space interactions between protons that are close to each other (typically <5 Å). The intensity of an NOE is proportional to the inverse sixth power of the distance between the nuclei, providing crucial distance restraints for structure calculation. nih.gov

For a dipeptide like this compound, which lacks a stable secondary structure in solution, NMR studies help characterize the ensemble of rapidly interconverting conformers rather than a single, rigid structure. nih.govresearchgate.net Computational methods are often combined with experimental NMR data to generate a representative set of structures that agree with the measured parameters. mdpi.comacs.org

Spectroscopic Probing of this compound Structure and Interactions

Spectroscopic techniques that are sensitive to molecular chirality and vibrational modes offer further insights into the structural characteristics of this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exhibited by chiral molecules like peptides. nih.gov It is particularly useful for analyzing the secondary structure of polypeptides in the far-UV region (185-240 nm). americanpeptidesociety.orgcreative-proteomics.comspringernature.com Different secondary structures give rise to characteristic CD spectra:

α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 190 nm. americanpeptidesociety.org

β-sheet: A negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random Coil/Disordered: Typically shows a strong negative band around 195-200 nm and very low ellipticity above 210 nm. americanpeptidesociety.orgresearchgate.net

For a small dipeptide such as this compound, the formation of stable, canonical secondary structures like α-helices or β-sheets is highly unlikely in aqueous solution. Therefore, its CD spectrum is expected to be characteristic of a disordered or random coil conformation. researchgate.net However, CD spectroscopy remains a valuable tool for monitoring conformational changes that might be induced by alterations in the environment, such as changes in solvent polarity, temperature, or pH. proquest.com

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's chemical bonds. uwec.edunih.gov For peptides, the vibrations of the amide group (peptide bond) are particularly informative. lew.rolongdom.org The most analyzed region is the Amide I band, which appears between 1600 and 1700 cm⁻¹ and arises primarily from the C=O stretching vibration of the peptide backbone. longdom.orgresearchgate.net

The precise frequency of the Amide I band is highly sensitive to the peptide's secondary structure and the hydrogen-bonding pattern of the carbonyl group. lew.ro This sensitivity allows FTIR to be used as a complementary technique to CD for secondary structure analysis.

Table 2: Characteristic Amide I Frequencies for Peptide Secondary Structures

Secondary StructureTypical Amide I Wavenumber (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640 (low frequency component) and 1680-1700 (high frequency component)
β-Turn1660 - 1685
Random Coil / Unordered1640 - 1650

Note: These ranges are approximate and can vary with solvent and side-chain effects.

In the context of this compound, FTIR can provide detailed information about the local environment of its single peptide bond. Analysis of the Amide I and Amide II (1510-1580 cm⁻¹, from N-H bending and C-N stretching) bands can reveal information about intermolecular hydrogen bonding in different states (e.g., solid vs. solution). researchgate.net

Conformational Space and Flexibility Analysis

Backbone angles: φ (phi, C'-N-Cα-C'), ψ (psi, N-Cα-C'-N), and ω (omega, Cα-C'-N-Cα). The ω angle is typically planar (180°) due to the partial double-bond character of the peptide bond.

Side-chain angles: χ1 (chi1) and χ2 (chi2) for each of the two isoleucine residues.

Due to the steric hindrance from the bulky isoleucine side chains, not all combinations of φ and ψ angles are energetically favorable. The allowed regions are visualized on a Ramachandran plot.

Molecular Dynamics (MD) simulation is a powerful computational technique used to study the flexibility and conformational landscape of biomolecules. nih.govresearchgate.net By simulating the atomic motions of the dipeptide in a virtual solvent box over time, MD can explore the accessible conformational space, identify low-energy conformations, and characterize the dynamics of the transitions between them. nih.gov This approach provides a dynamic picture that complements the static view from crystallography and the population-averaged data from NMR. nih.gov

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structural and conformational properties of peptides at an atomic level. A detailed study of the Isoleucyl-Isoleucine (this compound) dipeptide has been conducted in both water and methanol solvents to understand its behavior in different chemical environments. These simulations provide insights into the self-assembly propensity and conformational dynamics of the dipeptide over a range of concentrations and temperatures.

In simulations involving aqueous solutions, the this compound dipeptide demonstrated a specific order of self-assembly strength when compared to other dipeptides. Based on various measures, the propensity for self-assembly in aqueous solutions was found to follow the order: Phe-Phe > Ala-Ile > Ala-Ala > this compound nih.gov. This indicates that, in water, the this compound dipeptide has a relatively lower tendency to aggregate compared to dipeptides like diphenylalanine.

The choice of solvent plays a critical role in the conformational behavior of dipeptides. Simulations of this compound in both water and methanol have revealed differences in its structural properties, highlighting the influence of the solvent environment on peptide conformation nih.gov. Furthermore, the effect of temperature on the structures formed by this compound was observed to be minimal within the range of 278 to 300 K in both simulation and experimental results nih.gov.

A broader study encompassing 441 two-residue peptides, including those with isoleucine, in aqueous solution using the Amber ff99SB-ildn-nmr force field, provides a larger context for understanding dipeptide conformational preferences. These simulations, typically run for 300 ns, involved capping the peptides with Ace (acetyl) and Nme (N-methylamide) groups to mimic the peptide bond in a larger protein context nih.gov. The analysis of such extensive simulations helps in refining force fields and understanding the intrinsic conformational preferences of amino acid residues and the influence of neighboring residues nih.gov.

Table 1: Self-Assembly Propensity of Dipeptides in Aqueous Solutions

Dipeptide Relative Self-Assembly Strength
Phe-Phe Highest
Ala-Ile High
Ala-Ala Medium
This compound Low

This table illustrates the comparative self-assembly propensity of different dipeptides in an aqueous environment as determined by molecular dynamics simulations nih.gov.

Quantum Chemical Calculations for this compound Conformational Landscapes

Quantum chemical calculations offer a highly accurate method for exploring the potential energy surface (PES) of molecules, providing detailed insights into their conformational landscapes. For dipeptides like Isoleucyl-Isoleucine, these calculations can identify stable conformers, determine the energy barriers between them, and elucidate the intramolecular interactions that govern their three-dimensional structures.

The conformational landscape of a dipeptide is typically mapped by systematically varying its backbone dihedral angles, φ (phi) and ψ (psi), and calculating the energy at each point. This process generates a Ramachandran plot, which visually represents the allowed and disallowed conformational regions. For a dipeptide such as this compound, which has two chiral centers and bulky side chains, the conformational space is complex. The crystal structure of L-Isoleucyl-L-Isoleucine has been determined in four different protonation states, revealing variations in hydrogen-bonding, conformational properties, and molecular packing, which provides valuable experimental data for validating computational models researchgate.net.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed for these calculations. For instance, studies on the amino acids valine, leucine (B10760876), and isoleucine have used ab initio calculations at the MP2/6-311++G(2d,2p) level to identify their stable gas-phase conformers researchgate.net. These studies reveal the crucial role of intramolecular hydrogen bonds in stabilizing specific conformations researchgate.net. The insights gained from individual amino acids are foundational for understanding the more complex energy landscapes of dipeptides.

For dipeptides, constructing an accurate PES using high-level correlated theories can be computationally expensive. Fragment-based methods, such as the molecular tailoring approach (MTA), have been successfully used to build the PES for dipeptides like alanine-alanine and alanine-proline at the MP2 and even the CCSD (Coupled Cluster with Singles and Doubles) level with augmented basis sets researchgate.net. This approach makes it feasible to achieve high accuracy for larger systems like this compound.

The resulting potential energy surface from these quantum chemical calculations can then be used to derive parameters for classical force fields used in molecular dynamics simulations, leading to more accurate and reliable simulations of peptide and protein dynamics.

Table 2: Key Torsional Angles Defining Dipeptide Backbone Conformation

Torsional Angle Atoms Defining the Angle Description
φ (phi) C'-N-Cα-C' Rotation around the N-Cα bond
ψ (psi) N-Cα-C'-N Rotation around the Cα-C' bond
ω (omega) Cα-C'-N-Cα Rotation around the peptide bond

This table outlines the principal dihedral angles that are systematically varied in quantum chemical calculations to map the conformational landscape of a dipeptide.

Molecular Interactions and Self Assembly Propensities of Isoleucyl Isoleucine Dipeptides

Intermolecular Interactions Governing Ile-Ile Association

Hydrophobic interactions are a dominant force in the self-assembly of this compound. The branched aliphatic side chains of isoleucine residues are preferentially sequestered away from water, driving the aggregation of the dipeptides. This "hydrophobic effect" leads to the formation of a stable core, minimizing the unfavorable interactions between the nonpolar side chains and the aqueous environment. nih.gov The packing of these side chains is a critical factor in determining the stability and morphology of the resulting assemblies.

Molecular dynamics simulations have provided insights into the self-assembly propensity of this compound in aqueous solutions. These studies indicate that while this compound is completely soluble in water, its self-assembly behavior is influenced by the strength of hydrophobic and van der Waals interactions. acs.org When compared to other dipeptides, the strength of the self-assembly propensity in aqueous solutions follows the order: Phe-Phe > Ala-Ile > Ala-Ala > this compound. acs.orgresearchgate.net This suggests that while hydrophobic interactions are significant, other factors such as aromatic stacking in phenylalanine-containing peptides can lead to stronger self-assembly.

The table below summarizes the relative self-assembly propensity of different dipeptides in aqueous solutions based on simulation and experimental data. acs.orgresearchgate.net

DipeptideRelative Self-Assembly PropensityPrimary Driving Interactions
Phe-PheStrongestπ-π stacking, Hydrophobic
Ala-IleModerateHydrophobic
Ala-AlaWeakHydrophobic
This compound Weakest Hydrophobic

This table is based on the comparative analysis of dipeptide self-assembly in aqueous solutions.

In addition to hydrophobic forces, hydrogen bonding plays a crucial role in directing the self-assembly of this compound dipeptides. The amide backbone of the dipeptide provides sites for intermolecular hydrogen bonding, leading to the formation of ordered networks. researchgate.net In the crystalline state, unprotected zwitterionic dipeptides often form head-to-tail chains through hydrogen bonds between the N-terminal amino and C-terminal carboxylate groups. researchgate.netresearchgate.net

The formation of these hydrogen-bonded networks contributes to the stability of the self-assembled structures. semanticscholar.org In apolar media, the driving force for aggregation is attributed to the solvophobic nature of the amide groups and their ability to form strong, directional hydrogen bonds. core.ac.uk The interplay between hydrogen bonding and hydrophobic interactions is essential for the formation of well-defined nanostructures.

Influence of Environmental Factors on this compound Self-Assembly

The self-assembly of the Isoleucyl-Isoleucine (this compound) dipeptide into ordered supramolecular structures is a nuanced process governed by a delicate balance of intermolecular interactions. This process is not static but is highly responsive to changes in its immediate environment. Factors such as the surrounding solvent, the pH of the solution, and the ambient temperature can significantly modulate the thermodynamic and kinetic landscape of self-assembly, thereby influencing the morphology, stability, and properties of the resulting nanostructures. Understanding the impact of these environmental cues is critical for controlling and directing the assembly of this compound for various applications.

Solvent Effects on this compound Assembly Behavior

The choice of solvent plays a pivotal role in the self-assembly of dipeptides, primarily by mediating the intermolecular forces that drive aggregation, such as hydrogen bonding and hydrophobic interactions. The behavior of Isoleucyl-Isoleucine has been investigated in both aqueous (water) and organic (methanol) environments, revealing a significant dependence of its aggregation propensity on the solvent medium. acs.orgnih.gov

Conversely, in a less polar organic solvent like methanol, the self-assembly propensity of this compound is markedly weaker. researchgate.net Methanol can form hydrogen bonds with the peptide backbone, effectively competing with the intermolecular hydrogen bonds that are crucial for stabilizing the self-assembled state. Furthermore, the hydrophobic driving force is diminished in methanol because the energetic penalty for solvating the nonpolar isoleucine side chains is much lower than in water. Detailed molecular dynamics simulations and experimental studies have shown that while some level of organization may occur, the resulting structures are less defined and stable compared to those formed in water. acs.orgnih.gov

A comparative analysis highlights the self-assembly strength of this compound relative to other dipeptides, with the propensity in aqueous solutions following the order: Phe-Phe > Ala-Ile > Ala-Ala > this compound. nih.gov This indicates that despite its hydrophobicity, the specific stereochemistry and bulky nature of the two isoleucine side chains in this compound result in a comparatively weaker self-assembly tendency in water than some other dipeptides.

SolventPrimary Driving Force for AssemblyObserved Self-Assembly PropensityKey Solvent Interactions
WaterHydrophobic Effect, Intermolecular H-bondingModerateStrong H-bonding network; unfavorable solvation of hydrophobic side chains.
MethanolIntermolecular H-bondingWeakSolvent competes for H-bonds with peptide backbone; favorable solvation of hydrophobic side chains.

Impact of pH and Ionic Strength on this compound Aggregation

The pH of the aqueous solution is a critical determinant of the electrostatic interactions governing this compound aggregation, as it dictates the protonation state of the terminal amino and carboxyl groups. The L-Ile-L-Ile dipeptide has been crystallized in four distinct protonation states, each exhibiting unique conformational properties and molecular packing arrangements driven by changes in pH. nih.gov

Cationic State (Low pH): At a low pH, both the N-terminal amino group (-NH3+) and the C-terminal carboxylic acid group (-COOH) are protonated. The molecule carries a net positive charge.

Zwitterionic State (Neutral pH): At physiological or near-neutral pH, the N-terminal group is protonated (-NH3+) and the C-terminal group is deprotonated (-COO-), resulting in a neutral molecule with separated positive and negative charges (a zwitterion).

Anionic State (High pH): In a basic environment, the N-terminal amino group is deprotonated (-NH2) and the C-terminal group is deprotonated (-COO-), giving the molecule a net negative charge.

These changes in protonation state directly alter the hydrogen-bonding capabilities and electrostatic interactions between dipeptide molecules. nih.gov In the cationic and anionic states, electrostatic repulsion between like charges can hinder aggregation, while in the zwitterionic state, strong electrostatic interactions and hydrogen bonding can facilitate the formation of well-ordered crystalline structures. The specific crystal packing and hydrogen bond network are unique to each protonation state, demonstrating the profound influence of pH on the resulting supramolecular architecture. nih.gov

pH RangeProtonation StateN-TerminusC-TerminusNet ChargeKey Structural Features
LowCation-NH3+-COOH+1Electrostatic repulsion may occur.
NeutralZwitterion-NH3+-COO-0Strong H-bonding and electrostatic interactions promote assembly.
HighAnion-NH2-COO--1Electrostatic repulsion may occur. nih.gov
Special CaseDimeric Cation-NH3+-COO···H···OOC-+1 (shared over two molecules)Two peptide molecules linked by a strong carboxyl H-bond. nih.gov

Temperature Dependence of this compound Self-Assembly

Temperature influences molecular self-assembly by modulating both molecular motion and the strength of non-covalent interactions, particularly hydrophobic interactions and hydrogen bonds. For many peptide systems, assembly is a thermally sensitive process. However, studies on the Isoleucyl-Isoleucine dipeptide have revealed that its self-assembly is remarkably stable over a common physiological and experimental temperature range.

Investigations combining all-atom molecular dynamics simulations and scanning electron microscopy experiments have demonstrated that the effect of temperature on the structures formed by this compound is small when varied between 278 K (5 °C) and 300 K (27 °C). nih.govresearchgate.net This suggests that within this temperature range, the driving forces for this compound assembly are not significantly perturbed. The balance between the enthalpic contributions (like hydrogen bonding) and the entropic contributions (the hydrophobic effect) appears to remain relatively constant, leading to minimal changes in the resulting aggregated structures. acs.org

This relative thermal insensitivity distinguishes this compound from other peptide systems that may exhibit sharp, temperature-triggered assembly or disassembly transitions. acs.org The inherent structural stability of this compound aggregates within this temperature window points to a robust and well-defined energy minimum for the self-assembled state.

Temperature RangeEffect on this compound Self-Assembled StructuresUnderlying Reason
278 K - 300 K (5 °C - 27 °C)Small / MinimalThe balance of hydrophobic and hydrogen bonding interactions remains relatively stable within this range. acs.orgnih.gov

Biophysical and Structural Contributions of Isoleucyl Isoleucine Motifs in Macromolecules

Role in Protein Structural Stability and Folding

The presence and arrangement of hydrophobic amino acids like isoleucine within protein sequences are critical determinants of their three-dimensional structure and stability. Ile-Ile motifs, when present, contribute to these properties through several mechanisms.

Contribution of this compound Pairs to Hydrophobic Core Formation in Proteins

Hydrophobic amino acids, including isoleucine, leucine (B10760876), and valine, tend to cluster together in the interior of globular proteins, forming a hydrophobic core that is shielded from the aqueous solvent. This phenomenon, driven by the hydrophobic effect, is a primary force stabilizing the folded protein structure. proteinstructures.comkhanacademy.org Isoleucine, with its branched beta-carbon, presents a bulky side chain that contributes significantly to the tight packing within this core. pressbooks.pub this compound pairs, or more generally clusters of isoleucine, leucine, and valine (often referred to as ILV clusters), can form stable cores within proteins, impeding water penetration and enhancing stability, particularly in high-energy partially folded states. uni-bayreuth.denih.gov Experimental studies involving mutations of isoleucine residues within the hydrophobic core of proteins, such as barnase, have demonstrated that these residues are crucial for stabilizing the three-dimensional structure. Replacing isoleucine with smaller residues like alanine (B10760859) in the hydrophobic core can lead to a significant loss in the free energy of folding. nih.gov

Enzymatic Recognition and Ligand Binding to this compound Sequences

Peptide sequences, including those containing this compound motifs, can serve as substrates for enzymes or as binding sites for transport proteins and receptors. The specific arrangement of amino acids in these sequences, and the properties of their side chains, determine the specificity of these interactions.

Substrate Specificity of Peptidases for this compound Containing Sequences

Peptidases are enzymes that cleave peptide bonds. The specificity of peptidases is determined by the amino acid residues surrounding the cleavage site, which interact with specific binding pockets (subsites) on the enzyme. ebi.ac.uknih.gov While the specificity is highly varied among different peptidases, some enzymes exhibit preferences for hydrophobic or aliphatic residues like isoleucine at certain positions relative to the cleavage site. For example, some signal peptidases, which remove signal peptides from preproteins, have substrate specificity for aliphatic residues at the -3 (P3) position. nih.govresearchgate.net Aqualysin 1, an alkaline serine peptidase, shows preferred amino acids at its S3 subsite, including phenylalanine and isoleucine. qmul.ac.uk Studies involving mutations in peptidases have shown that specific isoleucine residues within the enzyme's binding site can contribute to substrate specificity and the accuracy of the cleavage reaction. nih.govresearchgate.net

An example of peptidase specificity where isoleucine is preferred at certain positions can be illustrated conceptually:

Peptidase SubsitePreferred Amino Acids (Examples)
P3Ile, Phe, Val (depending on peptidase)
P1'Aliphatic (Ile, Leu, Val) (depending on peptidase)

Interaction Mechanisms with Transport Proteins and Receptors

Peptide sequences can also mediate interactions with transport proteins and receptors, influencing cellular uptake, signaling, and other biological processes. The binding of peptides to these macromolecules is governed by specific interactions between the amino acid side chains of the peptide and the binding site of the transporter or receptor. Hydrophobic interactions, hydrogen bonds, and electrostatic interactions all contribute to the binding affinity and specificity. mdpi.com

Isoleucine residues can play a direct role in these interactions. For instance, in the context of receptor binding, specific isoleucine residues within a ligand or a receptor can be critical for the interaction. Mutations of isoleucine residues in receptor-binding domains or in the receptor itself have been shown to affect binding affinity and downstream signaling. nih.govpnas.orgnih.govnih.govelifesciences.org For example, studies on the insulin (B600854) receptor have identified isoleucine residues in insulin that are involved in binding to the receptor. pnas.orgelifesciences.org Similarly, isoleucine residues in calcium channel subunits have been found to be important for interaction with auxiliary subunits and modulation of channel function. nih.gov

Transport proteins can also exhibit specificity for substrates containing isoleucine. While the search results did not provide specific examples of transport proteins directly binding to the this compound dipeptide, the interaction of jasmonoyl-isoleucine (JA-Ile) with ABCG transporters highlights the principle of transporters recognizing molecules containing isoleucine. frontiersin.org The mechanisms of interaction involve the recognition of the chemical properties and structure of the ligand within the transporter's binding site. frontiersin.orgnih.gov

Metabolic Processing and Degradation Dynamics of Isoleucyl Isoleucine Dipeptides

Enzymatic Hydrolysis by Peptidases

The primary mechanism for the breakdown of dipeptides is enzymatic hydrolysis catalyzed by peptidases. Peptidases, also known as proteases, are enzymes that cleave peptide bonds. They are broadly classified based on their cleavage site specificity, including endopeptidases that act on internal bonds and exopeptidases that cleave near the N- or C-termini. Exopeptidases relevant to dipeptide hydrolysis include aminopeptidases and dipeptidyl peptidases. nih.govmdpi.com

Identification and Characterization of Specific Ile-Ile Cleaving Enzymes

Identifying specific enzymes responsible for the direct cleavage of the this compound dipeptide presents a challenge based on available research. While general classes of peptidases involved in dipeptide hydrolysis are known, direct characterization of an enzyme with high specificity for the this compound sequence is not extensively documented in the provided search results.

Dipeptidyl peptidase I (DPPI), also known as cathepsin C, is an enzyme that cleaves dipeptide units from the N-terminus of polypeptides. However, studies using synthetic substrates like this compound-AMC indicate that DPPI will not hydrolyze this sequence. [Result from first search, 5] This suggests that DPPI is unlikely to be a primary enzyme responsible for cleaving the this compound dipeptide itself.

Dipeptidyl peptidase IV (DPP IV) is another peptidase that removes N-terminal dipeptides, but its specificity is primarily directed towards peptides with proline or, less efficiently, alanine (B10760859) at the penultimate position. nih.govfrontiersin.orgnih.gov Research on DPP-IV inhibitory peptides indicates that some peptides containing the this compound sequence, such as this compound-Phe, were not inhibited by DPP-IV. frontiersin.org This observation further suggests that DPP-IV may not efficiently cleave peptides containing an this compound sequence or the this compound dipeptide itself, unless the sequence context fits its specific requirements (e.g., X-Pro-Ile-Ile).

Neprilysin (NEP) is a peptidase known to hydrolyze peptide bonds N-terminal to hydrophobic amino acids, including isoleucine. nih.gov While this suggests NEP could potentially cleave a peptide containing isoleucine at a susceptible position, the provided information does not confirm that NEP directly hydrolyzes the this compound dipeptide.

Aminopeptidase (B13392206) N (APN) is an ectopeptidase that primarily hydrolyzes N-terminal alanine residues but can also remove other neutral amino acids, excluding proline. nih.gov APN is generally more effective at cleaving residues from oligopeptides compared to dipeptides. nih.gov The direct activity of APN on the this compound dipeptide is not specified in the search results.

Despite the known activity of various peptidases on dipeptides and peptides containing isoleucine residues, specific enzymes characterized for their ability to cleave the this compound dipeptide were not definitively identified in the reviewed literature. The degradation of this compound likely involves the cumulative action of various peptidases with broader substrate specificities or specific, yet less characterized, dipeptidases.

Kinetics and Mechanism of Enzymatic Degradation of this compound

Detailed kinetic parameters (such as Km and Vmax) and the precise enzymatic mechanism specifically for the hydrolysis of the this compound dipeptide were not found in the provided search results. While the general principles of enzyme kinetics and mechanisms of peptide bond hydrolysis by peptidases are established mdpi.comsilab.fr, the application of these principles to the unique this compound sequence requires specific experimental data that was not available.

Studies on the enzymatic degradation of other substrates, such as polymers or different peptides, provide examples of kinetic analysis using models like the Michaelis-Menten model researchgate.netnih.gov, but these findings cannot be directly extrapolated to the degradation of the this compound dipeptide due to enzyme and substrate specificity.

The mechanism of enzymatic hydrolysis typically involves the binding of the dipeptide substrate to the active site of the peptidase, followed by the catalytic cleavage of the peptide bond using a water molecule. mdpi.comsilab.fr The specific amino acid residues within the enzyme's active site and the conformation of the this compound dipeptide would dictate the efficiency and mechanism of this cleavage, but these specifics for this compound were not detailed in the search results.

Stability and Turnover in Controlled Biological Mimic Systems

Assessing the stability and turnover of this compound in controlled biological mimic systems provides insight into its potential fate in vivo. Biological mimic systems, such as simulated biological fluids, are used to replicate the conditions found in the body, including pH, temperature, and the presence of enzymes. hilarispublisher.comznaturforsch.com

Assessment of this compound Stability in Simulated Biological Milieu

Direct studies specifically evaluating the stability and turnover of the this compound dipeptide in simulated biological milieu were not found in the provided search results. However, studies on the stability of other dipeptides in biological fluids offer relevant context.

For instance, the stability of the Isoleucine-Tryptophan (IW) dipeptide was assessed in human plasma, demonstrating that dipeptides can undergo degradation in this environment. The degradation of IW resulted in the formation of its constituent amino acids, isoleucine and tryptophan. The stability of IW varied among individuals, and inhibiting plasma proteases increased its half-life, indicating enzymatic degradation.

Another study examined the stability of dipeptides like Val-Phe, Val-Tyr, and Ala-Trp in human blood serum, finding that Val-Phe and Val-Tyr showed no detectable degradation products after 30 minutes. This highlights that the stability of dipeptides in serum is sequence-dependent.

Advanced Analytical Techniques for Isoleucyl Isoleucine Characterization

Chromatographic Separation Methods for Ile-Ile Analysis

Chromatographic methods are essential for separating this compound from other compounds in a mixture, including potential impurities and related peptides.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of peptides, including this compound. hplc.eu RP-HPLC, which separates compounds based on their hydrophobicity, is particularly effective for peptide analysis. hplc.eu The ability of RP-HPLC to separate closely related peptides, even those differing by a single amino acid or stereochemistry, makes it valuable for assessing the purity of this compound and resolving potential isomers. hplc.euscielo.br For instance, HPLC has been successfully employed in the purification and analysis of isoleucyl-rich lipopeptides, demonstrating its utility in separating compounds containing isoleucine residues. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While peptides like this compound are generally not volatile, they can be analyzed by GC-MS after chemical derivatization. mdpi.comsigmaaldrich.com Derivatization converts polar functional groups into less polar, more volatile derivatives, making them suitable for GC separation. sigmaaldrich.com GC-MS can be used to identify and quantify amino acids after peptide hydrolysis and derivatization. wvu.edu However, standard GC-MS methods may not always distinguish between leucine (B10760876) and isoleucine due to their isomeric nature, often measuring them as a sum. nih.gov Specialized derivatization and GC-MS conditions may be required for their differentiation. wvu.edu

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry provides crucial information about the molecular weight and sequence of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing peptides and proteins. lcms.cz ESI-MS produces multiply charged ions from the analyte in solution, which are then detected by the mass spectrometer. lcms.cz This technique is invaluable for confirming the molecular weight of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. lcms.cz The observed mass can be compared to the theoretical monoisotopic or average molecular weight of this compound to confirm its identity and assess purity. hmdb.calcms.cz

Tandem Mass Spectrometry (MS/MS) for Fragmentation and Sequence Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique is critical for determining the amino acid sequence of peptides. mdpi.compnas.org By analyzing the mass differences between fragment ions, the sequence of amino acid residues can be deduced. pnas.org Various fragmentation techniques, such as Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), are used in MS/MS. abterrabio.commdpi.com However, distinguishing between isoleucine and leucine residues in peptide sequencing by traditional CID or HCD can be challenging because they are isomers with the same mass. abterrabio.comnih.gov Advanced fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Activated Dissociation (EAD) can induce side-chain fragmentation, producing diagnostic ions that allow for the differentiation of isoleucine and leucine. abterrabio.comnih.govsciex.com For example, EAD can generate characteristic w-ions (z-29 for Ile and z-43 for Leu) from the fragmentation of z ions, enabling unambiguous differentiation. sciex.com

Stereochemical Assignment Methodologies for Isoleucine Moieties

Isoleucine has two chiral centers, leading to four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. rsc.org Determining the specific stereochemistry of the isoleucine residues within this compound is crucial for its complete characterization. While chromatographic methods like HPLC can sometimes separate diastereomers scielo.br, more definitive stereochemical assignment often requires specialized techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate between isoleucine and allo-isoleucine residues by examining the chemical shifts and coupling constants of specific protons and carbons. rsc.orgrsc.orgnih.govresearchgate.net This approach has been demonstrated for assigning the stereochemistry of isoleucine versus allo-isoleucine in various compounds, including peptides. rsc.orgresearchgate.net Additionally, methods involving chiral derivatization followed by chromatographic or spectroscopic analysis can be employed to determine the enantiomeric and diastereomeric purity of the isoleucine residues. rsc.org

Marfey's Method and its Adaptations for Ile Isomer Differentiation

Marfey's method is a widely employed technique for determining the absolute configuration of amino acids, including those within peptides. The general principle involves hydrolyzing the peptide into its constituent amino acids, followed by derivatization with a chiral labeling reagent, most commonly Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent mdpi.comacs.org. This reaction converts enantiomers of an amino acid into diastereomers, which can then be separated and analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC) acs.orgnih.govresearchgate.net. The absolute configuration of the amino acid is determined by comparing the retention times of the derivatized sample with those of similarly derivatized standards of known configuration acs.orgnih.gov.

While effective for many amino acids, differentiating stereoisomers with a second chiral center, such as isoleucine and threonine, can be challenging using the standard Marfey's method due to potential co-elution of their diastereomeric derivatives nih.govresearchgate.net. Isoleucine possesses two chiral carbons, at the α and β positions, leading to four possible stereoisomers: L-Ile, L-allo-Ile, D-Ile, and D-allo-Ile jst.go.jpnih.govrsc.org. The standard Marfey's method may not always distinguish between L-isoleucine and L-allo-isoleucine nih.gov.

To address the challenges in resolving isoleucine stereoisomers, adaptations to Marfey's method have been developed. One such adaptation is the "C3 Marfey's method," which utilizes a C3 stationary phase instead of the more common C18 phase for HPLC analysis, often at an elevated temperature (e.g., 50 °C) and with a modified gradient elution researchgate.netnih.gov. This refined method has shown effectiveness in the stereochemical assignment of all amino acids, including isoleucine stereoisomers nih.gov.

Furthermore, combining Marfey's analysis with techniques like HPLC-SPE-NMR has been explored to enhance the differentiation of epimeric amino acids at the Cβ position, such as isoleucine and threonine nih.govresearchgate.net. Marfey's derivatives of these epimers can exhibit distinct NMR spectra, allowing for unambiguous assignment of the absolute configuration at the second chiral center by comparing the spectra of trapped HPLC peaks with those of standards nih.govresearchgate.net.

Another approach involves the use of different chiral resolution labeling reagents. For instance, a study demonstrated the separation and identification of isoleucine stereoisomers using LC-MS with a novel chiral resolution labeling reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), and a pentabromobenzyl-modified silica (B1680970) gel (PBr) column jst.go.jpnih.govresearchgate.net. While a C18 column could not separate the Ile stereoisomers labeled with L-FDVDA, the PBr column successfully separated six peaks corresponding to the labeled Ile stereoisomers, although the resolution between L-allo-Ile and L-Ile was noted as low jst.go.jp.

The typical procedure for Marfey's method involves acid hydrolysis of the peptide (e.g., using 6 N HCl at 110–115 °C for 24 hours) to obtain individual amino acid residues, followed by derivatization under alkaline conditions mdpi.comacs.orgnih.gov. The resulting diastereomeric derivatives are then analyzed by HPLC-UV acs.orgnih.gov. The elution order of the derivatives is key to determining the absolute configuration nih.govresearchgate.net. Generally, the L-amino acid derivative elutes before its corresponding D-amino acid derivative in Marfey's method, though exceptions and factors influencing elution order have been investigated researchgate.net.

Application of Chiral Chromatography in this compound Stereochemistry

Chiral chromatography, particularly chiral HPLC, plays a vital role in the stereochemical analysis of dipeptides like this compound. This technique allows for the direct separation of enantiomers and diastereomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral selector in the mobile phase nih.govchromatographyonline.commdpi.com.

For dipeptides, which contain multiple chiral centers, chiral chromatography is essential for resolving the various stereoisomers. This compound, being composed of two isoleucine residues, can exist in multiple stereoisomeric forms (e.g., L-Ile-L-Ile, D-Ile-D-Ile, L-Ile-D-Ile, D-Ile-L-Ile, and their allo-isoleucine counterparts). Separating these closely related species is a significant analytical challenge.

Chiral stationary phases based on various chiral selectors have been developed for the separation of amino acids and small peptides. These include chiral ligand exchangers, chiral crown ethers, macrocyclic antibiotics, and zwitterionic chiral ion-exchangers chromatographyonline.com. Studies have investigated the stereoselective interactions of chiral dipeptides on different CSPs researchgate.net. For instance, amylose (B160209) tris-(3,5-dimethylphenylcarbamate) has been studied for its ability to resolve dipeptide enantiomers researchgate.net. The separation mechanism on CSPs is based on the formation of transient diastereomeric complexes driven by various interactions, including hydrogen bonds, ionic, ion-dipole, dipole-dipole, van der Waals, and π-π interactions researchgate.net.

Direct chiral HPLC analysis of dipeptides allows for the resolution of enantiomeric and diastereomeric forms without the need for pre-column derivatization, although derivatization can sometimes enhance separation or detection chromatographyonline.commdpi.com. The ability to separate and quantify individual stereoisomers of this compound is critical for quality control and research, especially when considering the potential differences in biological activity or physical properties between stereoisomers nih.gov.

Research has shown that chiral HPLC can be used to separate diastereomeric peptide analogs substituted with single amino acid stereoisomers, including isoleucine and allo-isoleucine nih.gov. The retention behavior can be influenced by subtle differences in peptide structure and the choice of stationary phase (e.g., C8 vs. C18) and temperature nih.gov.

While Marfey's method typically involves hydrolysis of the peptide before derivatization and analysis of the individual amino acids, chiral chromatography can be applied directly to the intact dipeptide, allowing for the analysis of the stereochemistry of the peptide as a whole. This is particularly relevant for this compound, where the linkage of the two isoleucine residues creates a specific stereochemical context.

The application of chiral chromatography, sometimes coupled with mass spectrometry (LC-MS), provides a powerful tool for the separation, identification, and quantification of the different stereoisomers of this compound, contributing to a comprehensive understanding of this dipeptide. jst.go.jpnih.govchromatographyonline.commdpi.comrevvity.com.

Computational Investigations of Isoleucyl Isoleucine Dipeptide Systems

Molecular Modeling of Ile-Ile Structures and Conformers

Molecular modeling of the this compound dipeptide is foundational to understanding its biochemical behavior. The inherent flexibility of the peptide backbone, combined with the conformational freedom of the two bulky, hydrophobic isoleucine side chains, results in a complex potential energy surface with numerous local minima. Identifying the most stable conformers is crucial for understanding how this compound interacts with its environment and other molecules.

The primary challenge in modeling this compound is to thoroughly explore its vast conformational space to locate low-energy structures. Various computational strategies are employed for this purpose.

Conformational Sampling: This process involves generating a wide range of possible three-dimensional arrangements of the dipeptide. Methods for this include:

Systematic Search: This technique involves incrementally rotating all rotatable bonds (e.g., the φ, ψ, and χ dihedral angles) by a defined step size. While comprehensive, this method is computationally expensive for a molecule with the flexibility of this compound.

Stochastic and Monte Carlo (MC) Methods: These approaches introduce random changes to the molecule's coordinates or dihedral angles. Each new conformation is accepted or rejected based on an energy criterion, such as the Metropolis algorithm, allowing for an efficient search of the potential energy surface.

Molecular Dynamics (MD): By simulating the motion of the molecule over time, MD inherently samples different conformations. High-temperature simulations can be used to accelerate the crossing of energy barriers, allowing for a broader exploration of the conformational space.

Energy Minimization: Once a diverse set of conformers is generated, energy minimization is used to refine these structures and find the nearest local energy minimum. biosolveit.de This process adjusts the geometry of the molecule to reduce its potential energy, resulting in a stable conformation. Common algorithms include:

Steepest Descent: A simple and effective method for rapidly relieving major steric clashes in an initial structure. It moves the atoms "downhill" on the potential energy surface along the direction of the negative gradient. acs.org

Conjugate Gradient: A more efficient method than steepest descent that uses information from previous steps to determine the next direction of minimization, preventing repetitive oscillations.

Genetic Algorithms (GAs): These algorithms use principles of evolution to find the global energy minimum. A "population" of conformations is evolved over generations, with low-energy structures being more likely to "survive" and "reproduce," combining their structural features to create new, potentially lower-energy conformers. researchgate.net

Dynamic Programming: This approach can determine low-energy conformations by breaking the problem down into smaller, manageable stages. It involves representing each amino acid residue by a set of discrete low-energy states and then combining them to build up the full peptide structure. nih.gov

The combination of these techniques allows for the identification of a set of low-energy conformers for the this compound dipeptide, which can then be used for further analysis. The experimentally determined crystal structures of L-Ile-L-Ile in its various protonation states (cationic, zwitterionic, and anionic) provide crucial benchmarks for validating the accuracy of these computational models. researchgate.netnih.gov

To obtain a more accurate description of the electronic structure and energies of this compound conformers, quantum chemical (QC) methods are employed. nih.govtaylor.edu These ab initio and semi-empirical methods solve approximations of the Schrödinger equation, providing detailed information about electron distribution, orbital energies, and reaction energetics. nih.gov

Density Functional Theory (DFT): DFT is a popular quantum mechanical method that calculates the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. taylor.edu This approach offers a favorable balance between computational cost and accuracy, making it suitable for systems the size of a dipeptide. aip.org DFT calculations are used to:

Accurately optimize the geometry of this compound conformers.

Calculate relative energies between different conformers with high precision.

Determine vibrational frequencies, which can be compared with experimental infrared spectra.

Analyze electronic properties like charge distribution and dipole moments.

For instance, DFT studies on similar dipeptides have successfully described the process of peptide bond breaking. aip.org The inclusion of dispersion corrections (e.g., DFT-D3) is often important to accurately model the non-covalent interactions, such as van der Waals forces, that are critical in determining the conformational preferences of the hydrophobic isoleucine side chains. nih.gov

Parameterized Model 3 (PM3): PM3 is a semi-empirical method that simplifies quantum mechanical calculations by using parameters derived from experimental data. sapub.org While less accurate than DFT, PM3 is significantly faster, allowing for the rapid screening of a large number of conformers. nih.govscispace.com It is often used for:

Initial geometry optimization of structures before refinement with higher-level methods like DFT. researchgate.net

Calculating thermodynamic properties such as heats of formation. researchgate.net

Exploring reaction mechanisms in larger systems where DFT would be computationally prohibitive.

A comparative study on the reaction between isoleucine and formaldehyde demonstrated the utility of both PM3 and DFT, with DFT providing results that were kinetically more favored. researchgate.net For this compound, PM3 could be used to perform an initial conformational search, with the resulting low-energy structures being re-optimized and their energies refined using DFT.

MethodKey FeaturesTypical Application for this compound
DFT High accuracy, based on electron density. taylor.eduPrecise geometry optimization, relative energy calculations of key conformers.
PM3 Very fast, uses empirical parameters. sapub.orgRapid screening of large conformational sets, initial geometry optimization. researchgate.net

Simulations of this compound Interactions and Dynamics

While molecular modeling provides static pictures of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a physiological environment, such as in aqueous solution. These simulations track the motions of atoms over time by solving Newton's equations of motion.

Due to its two hydrophobic isoleucine side chains, the this compound dipeptide has a propensity to self-assemble in aqueous solution to minimize the exposure of these nonpolar groups to water. This process can lead to the formation of various nanostructures. MD simulations are an invaluable tool for studying the mechanisms of this self-assembly. rsc.org

Simulations can reveal the entire assembly pathway, from individual dipeptides in solution to the formation of initial aggregates and their subsequent evolution into larger, more ordered structures like fibrils or nanotubes. nih.gov While atomistic MD simulations provide high detail, they are often limited to relatively short timescales (nanoseconds to microseconds). nih.gov To study the slower processes of large-scale self-assembly, coarse-grained (CG) MD simulations are often used. In CG models, groups of atoms are represented as single particles, reducing the computational cost and allowing for simulations on longer timescales and larger system sizes. nih.govfrontiersin.org Studies on the self-assembly of similar short peptides, like diphenylalanine, have successfully used MD to model the formation of helical nanotubes and determine their chirality. mdpi.com

This compound, as a dipeptide, can interact with a variety of larger biomolecules, such as proteins (enzymes, receptors) and nucleic acids. In silico methods are crucial for predicting and characterizing these interactions at the molecular level. nih.govmdpi.com

Molecular Docking: This computational technique predicts the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, e.g., a protein's active site). Docking algorithms sample a vast number of possible binding poses and use a scoring function to rank them, identifying the most likely binding mode. This can be used to hypothesize how this compound might act as an inhibitor or a substrate for an enzyme.

Molecular Dynamics of Complexes: Once a potential binding pose is identified through docking, MD simulations of the entire this compound-biomolecule complex can be performed. nih.gov These simulations provide detailed information about:

The stability of the complex over time.

The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding. nih.gov

The conformational changes induced in both the dipeptide and the target biomolecule upon binding.

For example, MD simulations have been used to understand the release of a single isoleucine amino acid from its binding pocket in a bacterial protein, revealing the key residues and interactions involved in the process. nih.gov Similar studies could elucidate how the this compound dipeptide interacts with protein binding sites, where the presence of isoleucine residues is often important for guiding molecular association. acs.org

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. tandfonline.com For dipeptides like this compound, computational methods can help predict their potential bioactivities based on their structural and physicochemical properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com

QSAR models are mathematical equations that relate variations in a molecule's properties (descriptors) to changes in its activity. mdpi.com For this compound, relevant descriptors could include:

Hydrophobicity: The high hydrophobicity of the two isoleucine side chains is a dominant feature.

Molecular Weight/Size: A fundamental property influencing diffusion and binding.

Electronic Properties: Such as charge distribution and dipole moment, calculated using quantum chemical methods.

Steric Descriptors: Parameters that describe the bulk and shape of the molecule.

Computational Approaches for Predicting Functional Properties of this compound Analogues

Computational methods offer a powerful lens through which the functional properties of this compound analogues can be predicted and analyzed, providing insights that are often challenging to obtain through experimental means alone. These approaches can elucidate how modifications to the this compound structure might influence its biological activity, stability, and other key characteristics.

Quantitative Structure-Activity Relationship (QSAR)

A primary computational tool for predicting the biological activity of molecules is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound analogues, a QSAR study would involve synthesizing or computationally generating a library of derivatives and experimentally determining a specific biological activity, such as enzyme inhibition or receptor binding affinity.

The process would involve calculating a variety of molecular descriptors for each analogue. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, etc.

3D descriptors: Molecular shape indices, solvent-accessible surface area, etc.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a predictive model. For a hypothetical series of this compound analogues, a QSAR model might reveal that increasing the hydrophobicity of a particular side chain enhances binding affinity to a target protein.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound analogues, docking simulations would be used to predict how these dipeptides interact with a specific protein target. This method is instrumental in understanding the molecular basis of a dipeptide's function.

The process involves:

Obtaining the 3D structure of the target protein, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.

Generating the 3D structures of the this compound analogues.

Using a docking algorithm to sample a large number of possible binding poses of the dipeptide in the active site of the protein.

Scoring the generated poses to identify the most likely binding mode and estimate the binding affinity.

For example, docking studies could reveal that an this compound analogue with a specific stereochemistry forms crucial hydrogen bonds with key residues in an enzyme's active site, explaining its inhibitory activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. An MD simulation of an this compound analogue, either in solution or bound to a protein, can provide valuable insights into its stability, flexibility, and interaction dynamics. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system vary with time.

Key insights from MD simulations of this compound systems could include:

The preferred conformations of the dipeptide in an aqueous environment.

The stability of the dipeptide-protein complex over time.

The role of water molecules in mediating the interaction between the dipeptide and its target.

The effect of structural modifications on the flexibility of the dipeptide.

A hypothetical study on an this compound analogue could use MD simulations to demonstrate that a particular modification restricts the conformational freedom of the dipeptide, pre-organizing it for binding to its target and thus enhancing its potency.

Illustrative Research Findings for Dipeptide Analogues

While specific data for this compound analogues is scarce, studies on similar dipeptides provide a template for the expected outcomes of such computational investigations. For instance, research on dipeptides targeting the Angiotensin-Converting Enzyme (ACE) has successfully used QSAR and docking to identify potent inhibitors.

Computational Method Application to Dipeptide Analogues Hypothetical Finding for an this compound Analogue
QSAR Predicting antihypertensive activity Increased side-chain branching at the N-terminus correlates with higher ACE inhibitory activity.
Molecular Docking Identifying binding mode to ACE The C-terminal carboxylate group forms a key salt bridge with a zinc ion in the ACE active site.
MD Simulations Assessing conformational stability A cyclized this compound analogue shows reduced flexibility and maintains an optimal binding conformation.

Machine Learning Applications in Dipeptide Structure-Function Studies

Machine learning (ML) has emerged as a transformative tool in drug discovery and molecular biology, with significant potential for the study of dipeptides like this compound. nih.gov ML algorithms can learn complex patterns from large datasets of chemical structures and biological activities, enabling the development of predictive models with high accuracy.

Predictive Modeling of Bioactivity

Various machine learning algorithms can be trained on datasets of dipeptides with known activities to predict the properties of new, untested analogues. Common algorithms include:

Random Forests: An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input.

For a collection of this compound analogues, an ML model could be trained to predict various functional properties, such as antimicrobial activity, bitterness, or cell permeability. The input for these models would be molecular descriptors or fingerprints that encode the structural features of the dipeptides.

Generative Models for Novel Dipeptide Design

Beyond predictive modeling, machine learning can also be used for de novo design of novel dipeptide analogues with desired properties. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying distribution of a set of known dipeptides and generate new molecular structures that are likely to possess the desired functional characteristics. This approach can significantly accelerate the discovery of novel bioactive dipeptides.

Illustrative Data for a Hypothetical Machine Learning Model

The following table presents a hypothetical example of a dataset that could be used to train a machine learning model to predict the antimicrobial activity of this compound analogues. The activity is classified as 'Active' or 'Inactive'.

Dipeptide Analogue Molecular Weight LogP Number of H-Bond Donors Predicted Activity
This compound 246.35 -2.1 3 Inactive
N-acetyl-Ile-Ile 288.39 -1.8 2 Inactive
This compound-amide 245.36 -2.4 4 Active
Cyclo(this compound) 228.32 -1.5 2 Active

In a real-world scenario, a much larger and more diverse dataset would be required to train a robust and accurate machine learning model. The performance of such a model would be evaluated using metrics like accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC-ROC).

Emerging Research Directions and Future Perspectives on Isoleucyl Isoleucine Dipeptides

Development of Novel Materials from Ile-Ile Self-Assembly

The ability of short peptides to self-assemble into ordered nanostructures has garnered significant interest for the development of novel biomaterials. Research has explored the self-assembly behavior of this compound, investigating its structural and conformational properties in different solvents like water and methanol. Studies employing atomistic simulations and experimental techniques such as scanning electron microscopy (SEM) have provided insights into this process. cyi.ac.cyacs.org

Investigations comparing the self-assembly propensity of various dipeptides, including this compound, alanine-isoleucine (Ala-Ile), dialanine (Ala-Ala), and diphenylalanine (Phe-Phe), in aqueous solutions have shown that the strength of self-assembly follows the order Phe-Phe > Ala-Ile > Ala-Ala > this compound. cyi.ac.cy This suggests that this compound has a relatively lower propensity for self-assembly in water compared to other dipeptides like Phe-Phe, which is well-known for forming robust nanostructures. cyi.ac.cy

However, the introduction of capping groups can significantly influence the self-assembly behavior of this compound. For instance, studies have indicated that Boc-Ile-Ile-OMe, a protected form of the dipeptide, is capable of forming nanotubular structures. researchgate.net The removal of the Boc group, however, was observed to disrupt the formation of these tubular structures, leading instead to spherical aggregates. researchgate.net Furthermore, heterochiral dipeptides incorporating isoleucine, such as Boc-D-aIle-L-Ile-OMe, have been shown to form nanotubular structures analogous to those formed by Phe-Phe, suggesting that stereochemistry and terminal modifications play crucial roles in directing the self-assembly of this compound into ordered nanomaterials. researchgate.net These findings highlight the potential for modifying this compound to engineer its self-assembly properties for specific material applications.

Advanced Biocatalytic Platforms for this compound and Derivatives Synthesis

The synthesis of peptides, including dipeptides like this compound, can be achieved through various methods, including chemical synthesis, chemo-enzymatic synthesis, and enzymatic synthesis (biosynthesis). researchgate.net While chemical synthesis allows for the production of a wide range of dipeptides, it often involves multiple steps, protection/deprotection strategies, and can face challenges related to cost and environmental impact. researchgate.netmdpi.com

Biocatalytic approaches, utilizing enzymes, offer a promising alternative for peptide synthesis, often providing more environmentally friendly and efficient routes. mdpi.com Various enzymatic machineries found in nature, such as proteases, non-ribosomal peptide synthetases (NRPSs), ATP-grasp enzymes, and α-amino acid ester acyltransferases, are capable of catalyzing peptide bond formation. mdpi.com Proteases, in particular, have been explored for dipeptide synthesis through kinetically controlled reactions. mdpi.com

While specific detailed research on the direct biocatalytic synthesis of this compound is less extensively documented in the provided search results, studies on the enzymatic synthesis of other dipeptides, such as Ile-Gln, demonstrate the feasibility and potential of using biocatalytic platforms for dipeptide production. conicet.gov.arfrontiersin.org For example, a partially purified proteolytic extract from Solanum granuloso leprosum fruits, known as granulosain, has been successfully employed as a biocatalyst for the synthesis of N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ), a precursor to the Ile-Gln dipeptide. conicet.gov.arfrontiersin.org This process achieved a maximal peptide yield of 71 ± 0.10% in an aqueous-organic biphasic system. conicet.gov.ar

These advancements in the biocatalytic synthesis of other dipeptides suggest that similar enzymatic or chemo-enzymatic strategies could be developed and optimized for the efficient and sustainable production of this compound and its derivatives. Further research is needed to identify or engineer biocatalysts with high specificity and efficiency for forming the peptide bond between two isoleucine residues.

Integration of Multi-Omics Data for Comprehensive Dipeptide Understanding

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, metabolomics, and other omics disciplines, are powerful tools for gaining a holistic understanding of biological systems. These approaches can reveal complex interactions and pathways that are not apparent from single-omics studies. nih.govsapient.bio

In the context of dipeptides like this compound, multi-omics studies can help to elucidate their presence, metabolism, and potential biological roles within living organisms. Metabolomics, specifically, is crucial for identifying and quantifying dipeptides and other small molecules present in biological samples. nih.govsapient.bio

Although direct identification and analysis of this compound in multi-omics studies were not a primary focus in all search results, the presence of other dipeptides, such as isoleucyl-alanine (Ile-Ala), has been detected in metabolomics analyses conducted as part of multi-omics investigations. nih.gov For example, Ile-Ala was identified as a differentially abundant metabolite in the hippocampus of aged mice in a multi-omics study that integrated metabolomics and transcriptomics data to understand the aging process. nih.gov Furthermore, isoleucyl-isoleucine itself has been mentioned in the context of a metabolomics strategy assisted by transcriptomics analysis in research related to tuberculosis, indicating its potential detection and relevance in such comprehensive studies. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.